molecular formula C20H13F3N4O2 B2942654 N-(2,5-difluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260909-43-0

N-(2,5-difluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No.: B2942654
CAS No.: 1260909-43-0
M. Wt: 398.345
InChI Key: WVVZIXSHWXCXMN-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a useful research compound. Its molecular formula is C20H13F3N4O2 and its molecular weight is 398.345. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N4O2/c21-13-5-3-12(4-6-13)19-25-20(29-26-19)17-2-1-9-27(17)11-18(28)24-16-10-14(22)7-8-15(16)23/h1-10H,11H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVZIXSHWXCXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-difluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrole ring and an oxadiazole moiety, which are known to contribute to various biological activities. The presence of fluorine substituents enhances lipophilicity and may influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and pyrrole rings exhibit a wide range of biological activities, including:

  • Anticancer Activity : Studies have shown that oxadiazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to the one in focus have demonstrated significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values in the micromolar range .
  • Antimicrobial Activity : The incorporation of the oxadiazole ring has been linked to enhanced antimicrobial properties. Compounds derived from this scaffold have shown effectiveness against both gram-positive and gram-negative bacteria .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Carbonic Anhydrases : Certain oxadiazole derivatives selectively inhibit carbonic anhydrases (CAs), which are enzymes involved in various physiological processes including pH regulation and fluid balance. This inhibition can lead to therapeutic effects in cancer treatment .
  • Cell Cycle Arrest : Some studies have indicated that related compounds can cause cell cycle arrest at the G0-G1 phase, potentially disrupting DNA replication processes .
  • Targeting Enzymatic Pathways : The compound may interact with key enzymes involved in cellular metabolism and proliferation, thereby exerting its anticancer effects.

Case Study 1: Anticancer Activity

A study evaluated a series of 1,2,4-oxadiazole derivatives for their anticancer properties. Among these, compounds with similar structural features to this compound exhibited IC50 values as low as 0.65 µM against MCF-7 cells, indicating potent anticancer activity .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of oxadiazole derivatives. The results revealed significant activity against Bacillus species with minimum inhibitory concentrations (MICs) demonstrating effectiveness comparable to standard antibiotics .

Data Tables

Activity TypeCompound StructureIC50 (µM)Target Cell Line/Pathogen
AnticancerSimilar to N-(2,5-difluorophenyl)...0.65MCF-7
AntimicrobialOxadiazole derivativesVariesBacillus cereus
Carbonic AnhydraseRelated oxadiazole compound89 pM (hCA IX)Human Carbonic Anhydrase

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